![molecular formula C18H16F2N2O2 B2818258 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide CAS No. 898438-85-2](/img/structure/B2818258.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide, also known as ADQ-697, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ADQ-697 is a small molecule that has been shown to have a high affinity for the sigma-2 receptor, a protein that is overexpressed in many types of cancer cells. In
Scientific Research Applications
Psycho- and Neurotropic Properties
A study explored the psycho- and neurotropic characteristics of novel quinoline derivatives, identifying compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings highlight the potential of quinoline derivatives in developing new psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial and Antitubercular Activities
Another study synthesized novel carboxamide derivatives of 2-quinolones, demonstrating significant antimicrobial and antitubercular activities. This suggests the utility of such compounds in treating bacterial and fungal infections, as well as tuberculosis (Kumar, Fernandes, & Kumar, 2014).
Fluoride-Sensing Compound
Research on the peculiar acid-promoted trimerization of 5,6-dihydroxyindole led to the development of a compound that acts as a selective fluoride-sensing molecule. This compound demonstrates the potential for chemical sensors in detecting fluoride ions in various environments (Panzella et al., 2009).
Structural and Fluorescent Properties
The study of salt and inclusion compounds of amide-containing isoquinoline derivatives revealed interesting structural aspects and fluorescence emission properties. This work contributes to the understanding of molecular interactions and the design of materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Reactivity
Investigations into the reactivity and synthesis of various quinoline and quinazoline derivatives provide insights into novel methods for creating compounds with potential therapeutic applications. For instance, the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation with a Ni(II) complex showcases an innovative approach to chemical synthesis (Wang, Sun, Hu, & Li, 2011).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJYVQTPJXVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide |
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